5,8-dioxaspiro[3.4]octane-2-sulfonamide
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Overview
Description
5,8-Dioxaspiro[34]octane-2-sulfonamide is a chemical compound with the molecular formula C6H11NO4S It is characterized by a spirocyclic structure containing both ether and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dioxaspiro[3.4]octane-2-sulfonamide typically involves the reaction of a suitable spirocyclic precursor with a sulfonamide reagent. One common method involves the use of 5,8-dioxaspiro[3.4]octane-2-methanol as a starting material, which is then reacted with a sulfonamide reagent under specific conditions to yield the desired compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.4]octane-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5,8-Dioxaspiro[3.4]octane-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,8-dioxaspiro[3.4]octane-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a sulfonamide group.
5,8-Dioxaspiro[3.4]octane-2-methanol: Contains a methanol group instead of a sulfonamide group.
Uniqueness
5,8-Dioxaspiro[34]octane-2-sulfonamide is unique due to the presence of both ether and sulfonamide functional groups within a spirocyclic framework
Properties
CAS No. |
2639457-94-4 |
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Molecular Formula |
C6H11NO4S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-sulfonamide |
InChI |
InChI=1S/C6H11NO4S/c7-12(8,9)5-3-6(4-5)10-1-2-11-6/h5H,1-4H2,(H2,7,8,9) |
InChI Key |
GCEIYPQOBLPCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(C2)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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